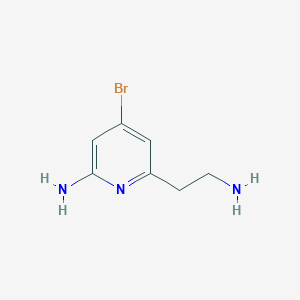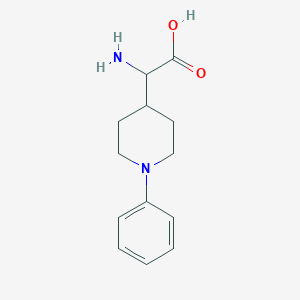
Methyl 2-(bromomethyl)-5-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(bromomethyl)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a bromomethyl group attached to the 2-position and a methyl group attached to the 5-position of the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-5-methylnicotinate typically involves the bromination of methyl 5-methylnicotinate. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve methyl 5-methylnicotinate in an appropriate solvent such as carbon tetrachloride.
- Add N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-5-methylnicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include methyl derivatives and alcohols.
Scientific Research Applications
Methyl 2-(bromomethyl)-5-methylnicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting nicotinic receptors.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-5-methylnicotinate involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The compound’s effects are mediated through pathways involving nicotinic receptors and other molecular targets.
Comparison with Similar Compounds
Methyl 2-(bromomethyl)-5-methylnicotinate can be compared with similar compounds such as:
Methyl 2-bromomethylbenzoate: Similar in structure but lacks the nicotinate ring.
Methyl 2-bromoacetate: Contains a bromomethyl group but differs in the ester moiety.
Methyl 5-bromo-2-methylbenzoate: Similar in having a bromomethyl group but differs in the position of substitution.
The uniqueness of this compound lies in its specific substitution pattern on the nicotinate ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1260663-46-4 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-7(9(12)13-2)8(4-10)11-5-6/h3,5H,4H2,1-2H3 |
InChI Key |
MYBOSLFUBDSGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1,3]Dioxolo[4,5-B]pyridin-6-ylethanamine](/img/structure/B14858824.png)



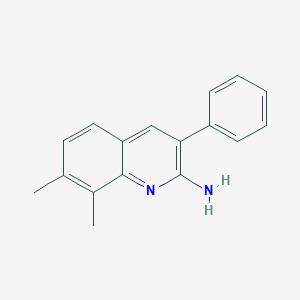
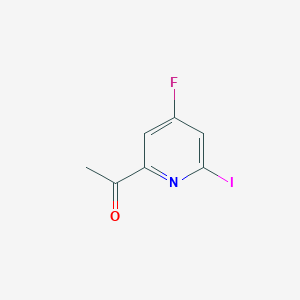
![4-{5-[(2Z)-3-[(4-methoxyphenyl)amino]prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-1-octylpyridin-1-ium bromide](/img/structure/B14858866.png)
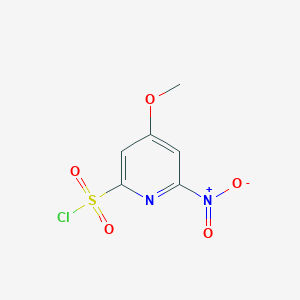
![2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14858878.png)

![7-bromo-5-methoxy-4'-methyl-3,3a,8,10-tetrahydrospiro[4-oxa-9-azacyclohepta[def]fluorene-2,2'-[1,3]dioxolane]-9(3a1H)-carbaldehyde](/img/structure/B14858891.png)
